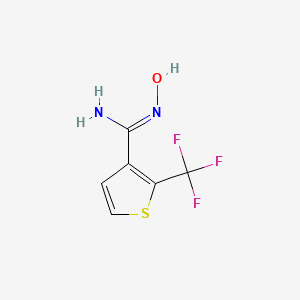

(Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide

Vue d'ensemble

Description

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide is a chemical compound with the molecular formula C6H5F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide typically involves the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imidamide group to amines.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound has the following chemical characteristics:

- Chemical Formula : C₆H₅F₃N₂OS

- Molecular Weight : 210.18 g/mol

- IUPAC Name : N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide

- Appearance : Powder

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including (Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide, exhibit antimicrobial properties. A study demonstrated that similar compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antitumor Activity

The compound's structural features may contribute to its efficacy in cancer treatment. Studies on related compounds have shown promising antitumor activities when combined with conventional chemotherapy agents, enhancing their effectiveness against specific cancer cell lines . For example, the combination of this compound with established chemotherapeutics could potentially improve apoptosis rates in tumor cells.

Photovoltaic Materials

The unique electronic properties of thiophene derivatives make them suitable for applications in organic photovoltaics. The incorporation of trifluoromethyl groups can enhance the electron-withdrawing capabilities of the compound, improving charge transport properties in organic solar cells . Research has shown that such modifications can lead to increased efficiency in energy conversion.

Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of thiophene derivatives as carriers for anticancer drugs. The ability to modify the solubility and stability of drugs through conjugation with this compound could lead to more effective therapeutic outcomes with reduced side effects .

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiophene derivatives were tested against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli. The highest activity was recorded with a derivative showing an inhibition zone comparable to standard antibiotics .

Case Study 2: Cancer Treatment Synergy

In vitro studies were conducted using this compound in combination with traditional chemotherapeutic agents on breast cancer cell lines. The results demonstrated enhanced cytotoxicity when used together, suggesting a synergistic effect that warrants further investigation for clinical applications .

Mécanisme D'action

The mechanism of action of N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidamide group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Trifluoromethyl)thiophene-3-carboxylic acid

- N’-Hydroxy-2-(methyl)thiophene-3-carboximidamide

- 2-(Trifluoromethyl)thiophene-3-carboxamide

Uniqueness

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide stands out due to the presence of both the trifluoromethyl and imidamide groups. This combination imparts unique chemical and biological properties, making it more versatile in various applications compared to its similar compounds .

Activité Biologique

(Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide, with the CAS number 1695546-50-9, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

The chemical formula for this compound is , with a molecular weight of 210.18 g/mol. The compound features a thiophene ring substituted with a trifluoromethyl group and a hydroxylamine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅F₃N₂OS |

| Molecular Weight | 210.18 g/mol |

| CAS Number | 1695546-50-9 |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cancer progression and inflammation.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as tankyrases and indoleamine 2,3-dioxygenase (IDO1). Tankyrases are involved in telomere maintenance and Wnt signaling pathways, making them attractive targets for cancer therapy. Inhibition of IDO1 can enhance immune response against tumors by preventing the degradation of tryptophan, which tumors exploit to evade immune surveillance .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through in vitro assays.

Anticancer Activity

A study conducted on various cell lines demonstrated that this compound exhibits significant anticancer properties. The results indicated an IC50 value in the low micromolar range against several cancer cell lines, suggesting its potential as a therapeutic agent.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (Colon) | 1.5 |

| A549 (Lung) | 2.0 |

| MCF7 (Breast) | 1.8 |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance its membrane permeability and interaction with microbial targets.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| P. aeruginosa | 32 |

Case Studies

- Inhibition of Tankyrases : A study highlighted that compounds structurally related to this compound demonstrated effective inhibition of tankyrases in vitro, leading to decreased proliferation in cancer cell lines .

- Immune Modulation : Another investigation focused on the IDO1 inhibitory properties of this compound, showing enhanced T-cell activity in co-culture systems with tumor cells, indicating potential use in immunotherapy .

Propriétés

IUPAC Name |

N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c7-6(8,9)4-3(1-2-13-4)5(10)11-12/h1-2,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRPHGBVBBKAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=NO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1/C(=N/O)/N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.